

physical and chemical characteristics of 2-Amino-3-methylbutanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-methylbutanenitrile

Cat. No.: B2875924

[Get Quote](#)

In-Depth Technical Guide to 2-Amino-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **2-Amino-3-methylbutanenitrile**. The information is curated to support research, development, and drug discovery activities involving this versatile chemical intermediate.

Chemical Identity and Physical Properties

2-Amino-3-methylbutanenitrile, also known as α -aminoisovaleronitrile, is a colorless liquid and a valuable building block in organic synthesis, particularly for the preparation of pharmaceutical intermediates.^[1] Its fundamental identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for **2-Amino-3-methylbutanenitrile**^[2]

Identifier	Value
IUPAC Name	2-amino-3-methylbutanenitrile
CAS Number	4475-96-1
Molecular Formula	C ₅ H ₁₀ N ₂
Molecular Weight	98.15 g/mol
Canonical SMILES	CC(C)C(C#N)N
InChI Key	ZMMPZEFSSVTIiw-UHFFFAOYSA-N

Table 2: Physical Properties of **2-Amino-3-methylbutanenitrile**

Property	Value	Source
Appearance	Colorless liquid	[1]
Boiling Point	Data not available	
Melting Point	Data not available	
Density	Data not available	
Solubility	Insoluble in water (for the related compound 2-amino-2-methylbutyronitrile)	[3]

Note: Experimental data for the boiling point, melting point, and density of **2-Amino-3-methylbutanenitrile** are not readily available in the searched literature. The solubility information is inferred from a structurally similar compound and should be considered an estimate.

Chemical Synthesis

The primary synthetic route to **2-Amino-3-methylbutanenitrile** is the Strecker synthesis. This versatile reaction involves the one-pot, three-component condensation of an aldehyde (isobutyraldehyde), a source of ammonia (such as ammonium chloride), and a cyanide source (such as potassium cyanide).[\[4\]](#)[\[5\]](#)[\[6\]](#)

General Strecker Synthesis Protocol

The following is a generalized experimental protocol for the synthesis of α -aminonitriles, which can be adapted for **2-Amino-3-methylbutanenitrile**.

Materials:

- Isobutyraldehyde
- Ammonium chloride (NH_4Cl)
- Potassium cyanide (KCN) or Sodium cyanide (NaCN)
- Methanol (or other suitable solvent)
- Water
- Hydrochloric acid (for workup)
- Sodium hydroxide (for neutralization)
- Diethyl ether (or other extraction solvent)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

- **Imine Formation:** In a well-ventilated fume hood, dissolve isobutyraldehyde and ammonium chloride in a suitable solvent like methanol or a methanol/water mixture. Stir the solution to facilitate the formation of the corresponding imine.^{[6][7]}
- **Cyanide Addition:** Carefully add a solution of potassium cyanide or sodium cyanide to the reaction mixture. The cyanide anion will act as a nucleophile, attacking the imine to form the α -aminonitrile.^{[4][7]} The reaction is typically carried out at or below room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Workup:** Once the reaction is complete, quench the reaction mixture, for example, by adding it to ice-water. Acidify the aqueous layer with hydrochloric acid and wash with an organic solvent like diethyl ether to remove any unreacted aldehyde.
- **Isolation:** Neutralize the aqueous layer with a base such as sodium hydroxide. Extract the product, **2-Amino-3-methylbutanenitrile**, into an organic solvent (e.g., diethyl ether).
- **Drying and Concentration:** Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude **2-Amino-3-methylbutanenitrile** can be purified by vacuum distillation.^[8] This technique is suitable for thermally stable liquids and helps to separate the product from non-volatile impurities and solvents with different boiling points.

Generalized Vacuum Distillation Protocol:

- Assemble a vacuum distillation apparatus.
- Place the crude product in the distillation flask.
- Slowly reduce the pressure to the desired level.
- Gently heat the flask to initiate distillation.
- Collect the fraction that distills over at a constant temperature and pressure.

Analytical Characterization

The structure and purity of **2-Amino-3-methylbutanenitrile** are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methine proton adjacent to the amino and nitrile groups, the methine proton of the isopropyl

group, and the methyl protons of the isopropyl group.

- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the nitrile carbon, the two methine carbons, and the methyl carbons.

Note: Specific experimental NMR data for **2-Amino-3-methylbutanenitrile** were not found in the searched literature. Predicted spectra can be used as a reference for experimental validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of **2-Amino-3-methylbutanenitrile** and identifying any impurities. Due to the polar nature of the amino group, derivatization may be necessary to improve volatility and chromatographic peak shape.[9]

Generalized GC-MS Protocol for Aminonitriles:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
- Derivatization (if necessary): React the sample with a derivatizing agent (e.g., a silylating agent) to increase volatility.
- GC Separation: Inject the sample onto a GC equipped with an appropriate capillary column to separate the components.
- MS Detection: The separated components are introduced into a mass spectrometer for ionization and detection, providing a mass spectrum that can be used for identification.

Reactivity and Chemical Profile

2-Amino-3-methylbutanenitrile possesses two reactive functional groups: an amino group and a nitrile group. This dual functionality makes it a versatile intermediate.

- Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, forming the amino acid valine.[3]
- Reactions of the Amino Group: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation and alkylation.

- Incompatibilities: Nitriles are generally incompatible with strong oxidizing acids, other oxidizing agents, and bases. Mixing with strong oxidizing acids can lead to violent reactions, and the combination with bases can produce hydrogen cyanide.[3]

Biological and Pharmaceutical Relevance

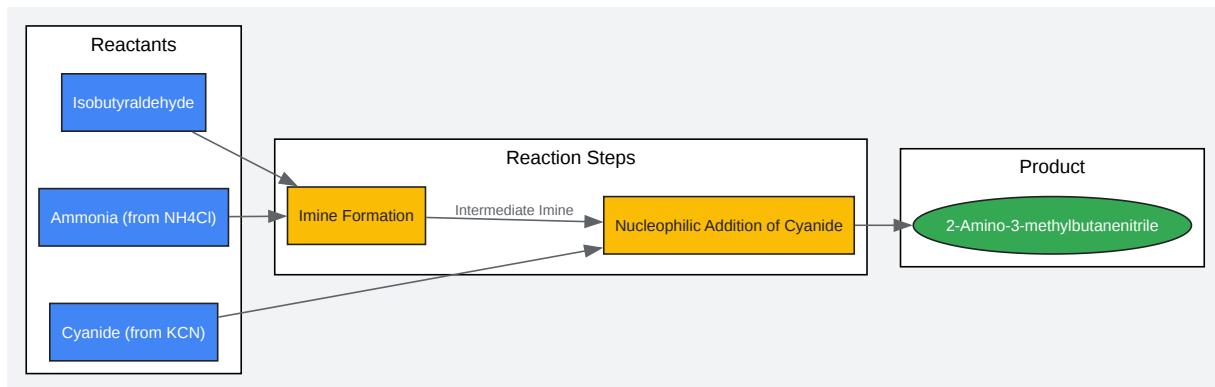
While specific signaling pathways for **2-Amino-3-methylbutanenitrile** are not documented, the broader class of aminonitriles has significant pharmacological importance. They are recognized as valuable building blocks in the synthesis of various biologically active molecules.[10][11]

- Enzyme Inhibition: The nitrile group can act as a "warhead" in enzyme inhibitors, participating in reversible covalent interactions with active site residues, such as the cysteine in cysteine proteases.[12]
- Drug Development: Aminonitriles are key intermediates in the synthesis of various pharmaceutical agents, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of diabetes and cathepsin K inhibitors for osteoporosis.[12] Their utility also extends to potential anticancer, antibacterial, antiviral, and antifungal agents.[10]

Safety and Handling

2-Amino-3-methylbutanenitrile is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

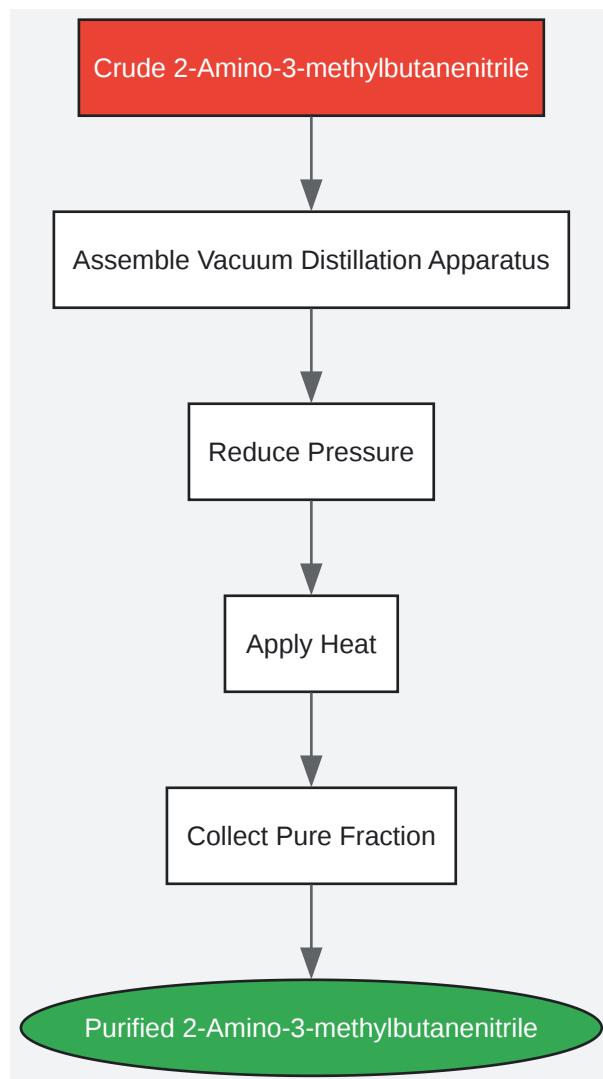
GHS Hazard Statements:[2]


- H226: Flammable liquid and vapor.
- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H314: Causes severe skin burns and eye damage.
- H332: Harmful if inhaled.

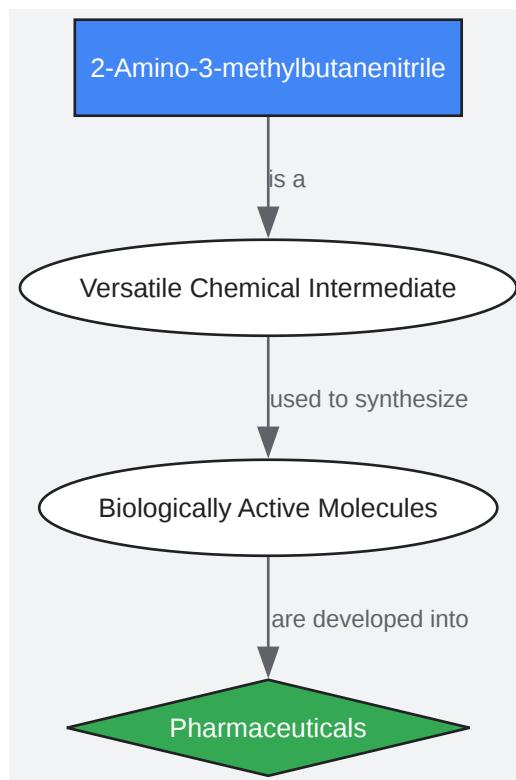
Personal Protective Equipment (PPE):

- Wear protective gloves, protective clothing, eye protection, and face protection.

Visualizations


Synthesis Workflow: Strecker Synthesis

[Click to download full resolution via product page](#)


Caption: Strecker synthesis of **2-Amino-3-methylbutanenitrile**.

Purification Workflow: Vacuum Distillation

[Click to download full resolution via product page](#)

Caption: Purification by vacuum distillation.

Logical Relationship: Role in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Role as a pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 2-Amino-3-methylbutanenitrile | C5H10N2 | CID 10419137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Strecker Synthesis [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalytic Synthesis of α -Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical characteristics of 2-Amino-3-methylbutanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2875924#physical-and-chemical-characteristics-of-2-amino-3-methylbutanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com